REACTION_CXSMILES
|
CC(C1C=CC(O)=CC=1)=O.CN(C)C=CC(C1C=CC=C(O)C=1)=O.[CH3:25][N:26]([CH3:38])[CH:27]=[CH:28][C:29]([C:31]1[CH:36]=[CH:35][C:34]([OH:37])=[CH:33][CH:32]=1)=[O:30].O1C(C2C=C(O)C=CC=2)=CC=N1>>[CH3:38][N:26]([CH3:25])[CH:27]=[CH:28][C:29]([C:31]1[CH:32]=[CH:33][C:34]([OH:37])=[CH:35][CH:36]=1)=[O:30].[O:30]1[C:29]([C:31]2[CH:36]=[CH:35][C:34]([OH:37])=[CH:33][CH:32]=2)=[CH:28][CH:27]=[N:26]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C=CC(=CC1)O
|
Name
|
3-(dimethylamino)-1-(4-hydroxyphenyl)-2-propen-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C1=CC=C(C=C1)O)C
|
Name
|
3-(dimethylamino)-1-(3-hydroxyphenyl)-2-propen-1-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C1=CC(=CC=C1)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1N=CC=C1C=1C=C(C=CC1)O
|
Name
|
(2S)-glycidyl 3-nitrobenzenesulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C=CC(=O)C1=CC=C(C=C1)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=CC=C1C1=CC=C(C=C1)O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |